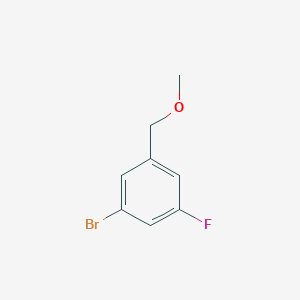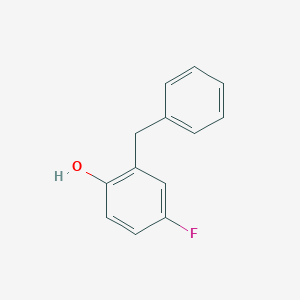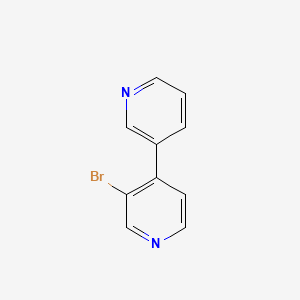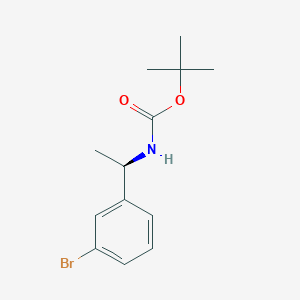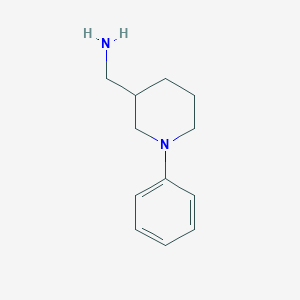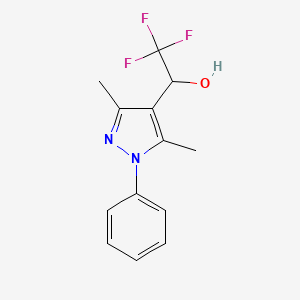
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Vue d'ensemble
Description
The compound “1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a phenyl group at one position and a 2,2,2-trifluoroethanol group at another position. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization in Metal Complexes : A study by Guerrero et al. (2008) explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These ligands were N1-substituted with polyether chains and phenyl groups, and their reaction with palladium resulted in monomeric and dimeric complexes, depending on the solvent.
Ligand Synthesis for Asymmetric Imines and Polynuclear Complexes : In a study by Olguín & Brooker (2011), 4-phenyl-1H-pyrazoles substituted at the 3- and 5-positions were synthesized. These served as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes.
Corrosion Inhibition Potential : The study by Wang et al. (2006) utilized density functional theory (DFT) to study bipyrazolic-type organic compounds for their potential as corrosion inhibitors. This research provides insights into the chemical reactivity and inhibition efficiencies of these compounds.
Photochemical Properties of Silicon-Cored Derivatives : Research by Ma & Wang (2011) focused on the design and synthesis of tetrahedrally silicon-centered pyrazole derivatives. These compounds exhibit fluorescent emission in the blue-violet region and have potential applications in OLEDs and luminescent MOFs.
Synthesis and Anticancer Activity : A study by Metwally et al. (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activities.
Synthesis and Biological Activity of Azetidin-2-one Derivatives : Research by Al-Smaisim (2012) involved the synthesis of new 3,5-dimethyl-1H-pyrazole derivatives incorporated into nitrogen and sulphur containing heterocycles, showing good antibacterial activity.
Photochemical Properties of Zinc Phthalocyanines : The work by Ziminov et al. (2020) investigated the photochemical properties of zinc phthalocyanines bearing 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety, highlighting their potential as photosensitizers for photodynamic therapy.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-8-11(12(19)13(14,15)16)9(2)18(17-8)10-6-4-3-5-7-10/h3-7,12,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVNSTWSGJFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



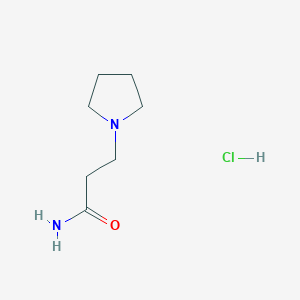
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)

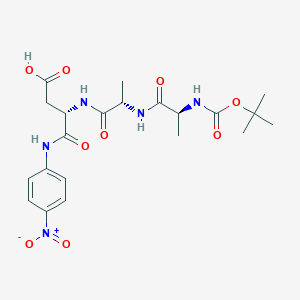

![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)
